molecular formula C19H21BrN4O B1192407 BRD-8000.3

BRD-8000.3

Cat. No. B1192407
M. Wt: 401.308
InChI Key: XIITZGMKUBIQRI-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-8000.3 is a novel potent and specific third-generation inhibitor of the hypomorph growth of EfpA, a largely uncharacterized, but essential efflux pump in Mtb.

Scientific Research Applications

Antimicrobial Combination Chemotherapy

BRD-8000.3 has been identified as a small molecule inhibitor of a novel target, EfpA, in the context of tuberculosis treatment. It is part of a new strategy leveraging chemical genetics to design antimicrobial combination chemotherapy. This approach, involving both this compound and BRD-9327, exploits mutual collateral sensitivity due to distinct modes of action and resistance mechanisms of the compounds. Resistance to one compound increases sensitivity to and reduces the emergence of resistance to the other, representing a promising strategy against tuberculosis (Johnson et al., 2019).

Biospecimen Research Database (BRD)

While not directly related to this compound, the National Cancer Institute's Biospecimen Research Database (BRD) is a relevant resource in the field of scientific research. It aims to improve biospecimen quality in cancer research by minimizing preanalytical variability and promoting standard operating procedures across institutions. This database contains peer-reviewed articles and SOPs that are critical for ensuring the quality of biospecimens used in cancer research (Engel et al., 2016).

Bromodomains in Cancer and Epigenetic Signaling

Bromodomains (BRDs) are protein–protein interaction modules that play a significant role in gene expression regulation. BRD-containing proteins are frequently dysregulated in cancer and participate in gene fusions that generate oncogenic proteins. Understanding BRDs and their inhibitors is crucial for translational research projects aimed at attenuating aberrant functions of BRD-containing proteins in diseases (Fujisawa & Filippakopoulos, 2017).

Toolset for Bromodomain Target Validation

A set of chemical probes has been developed to cover human bromodomain targets, providing a resource for the discovery of new physiological roles of bromodomain proteins in normal and disease states. This toolset is vital for bromodomain target validation and exploring their roles in cellular processes and potential translational applications (Wu et al., 2018).

Research on Bromodomains and Drug Discovery

The study of bromodomains, particularly their roles in disease pathogenesis and as targets for small-molecule inhibitors, is crucial for developing new therapeutic strategies for cancer and inflammatory disorders. This research contributes to our understanding of bromodomain biology and informs the development of epigenetic therapies (Zaware & Zhou, 2019).

properties

Molecular Formula

C19H21BrN4O

Molecular Weight

401.308

IUPAC Name

(1S,3S)-N-(6-Bromo-5-(pyrimidin-2-yl)pyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1

InChI Key

XIITZGMKUBIQRI-DZGCQCFKSA-N

SMILES

O=C([C@@H]1C(C)(C)[C@H]1/C=C(C)\C)NC2=NC(Br)=C(C3=NC=CC=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD-8000.3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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